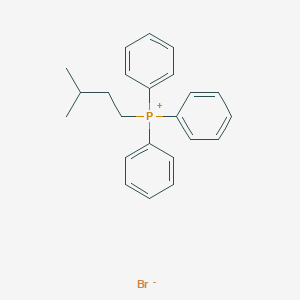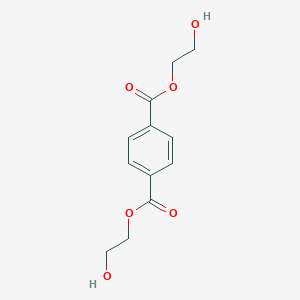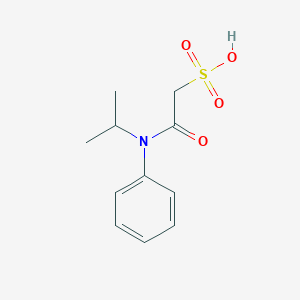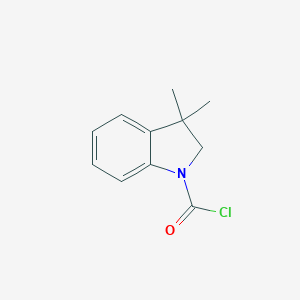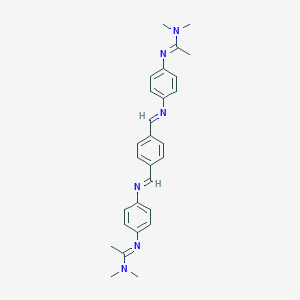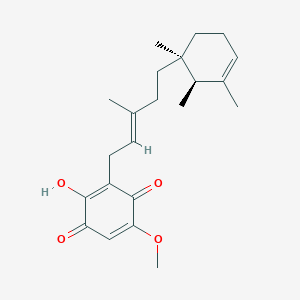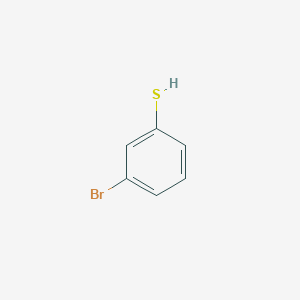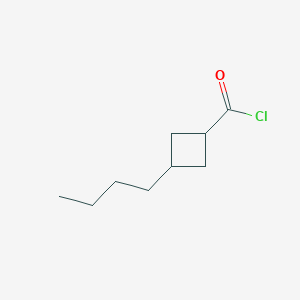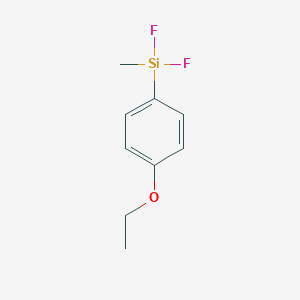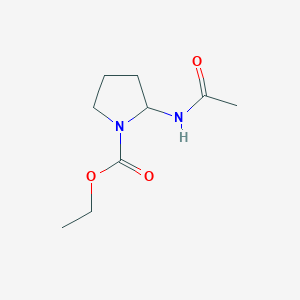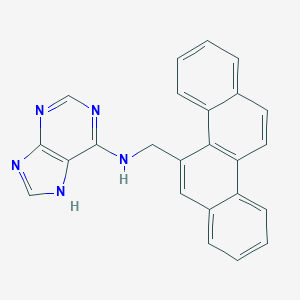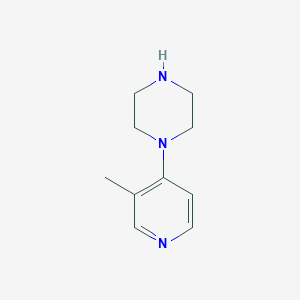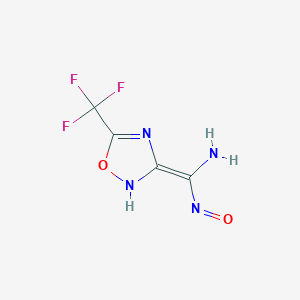
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide, also known as TRIM-NHOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting the activity of these enzymes, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can prevent the growth and proliferation of cancer cells. Similarly, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the inflammatory response.
生化学的および生理学的効果
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to have a range of biochemical and physiological effects. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of histone deacetylases, which can lead to the upregulation of pro-apoptotic genes. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have low toxicity, which is an important consideration for drug development. However, one of the limitations of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.
将来の方向性
There are several future directions for research on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. One area of interest is the development of new cancer therapies based on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. In addition, further studies are needed to fully understand the mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide and its potential applications in the treatment of neurodegenerative diseases. Furthermore, research is needed to develop new synthetic methods for N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide that can improve its solubility and make it easier to work with in the lab.
合成法
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can be synthesized using a multi-step procedure that involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
CAS番号 |
120493-20-1 |
|---|---|
製品名 |
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide |
分子式 |
C4H3F3N4O2 |
分子量 |
196.09 g/mol |
IUPAC名 |
N'-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H3F3N4O2/c5-4(6,7)3-9-2(11-13-3)1(8)10-12/h12H,(H2,8,10) |
InChIキー |
WBKDMGNJICUPLS-UPHRSURJSA-N |
異性体SMILES |
C/1(=C(/N)\N=O)\NOC(=N1)C(F)(F)F |
SMILES |
C1(=NOC(=N1)C(F)(F)F)C(=NO)N |
正規SMILES |
C1(=C(N)N=O)NOC(=N1)C(F)(F)F |
同義語 |
1,2,4-Oxadiazole-3-carboximidamide,N-hydroxy-5-(trifluoromethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



